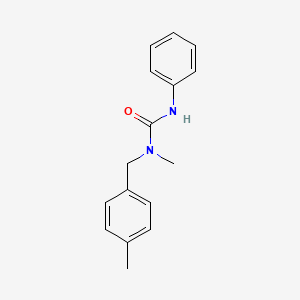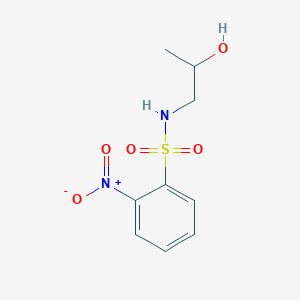
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride, also known as CPP, is a synthetic compound that belongs to the family of arylcyclohexanols. CPP is a potent analgesic and has been used in scientific research to study pain pathways and mechanisms of action.
科学的研究の応用
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride has been extensively used in scientific research to study pain pathways and mechanisms of action. It has been shown to be a potent analgesic in animal models of acute and chronic pain. This compound has also been used to study the role of N-methyl-D-aspartate (NMDA) receptors in pain transmission and modulation.
作用機序
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride acts as an antagonist at the NMDA receptor, which is involved in the transmission and modulation of pain signals. By blocking the NMDA receptor, this compound reduces the excitability of pain pathways and decreases pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain transmission. This compound also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation.
実験室実験の利点と制限
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying pain pathways and mechanisms of action. However, this compound has some limitations. It has a short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study pain pathways and mechanisms of action. Another area of interest is the use of this compound in combination with other analgesics to improve pain relief. Finally, there is interest in the use of this compound in the treatment of chronic pain conditions.
合成法
1-(4-chlorophenyl)-2-phenyl-2-(1-piperidinyl)ethanol hydrochloride can be synthesized from 4-chlorobenzophenone and cyclohexanone through a Grignard reaction. The Grignard reagent is prepared from phenylmagnesium bromide and 1-piperidinylmagnesium bromide. The reaction mixture is then treated with hydrochloric acid to obtain this compound hydrochloride.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-2-piperidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-17-11-9-16(10-12-17)19(22)18(15-7-3-1-4-8-15)21-13-5-2-6-14-21;/h1,3-4,7-12,18-19,22H,2,5-6,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGDGTRNFRKTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636824 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6323-34-8 |
Source


|
| Record name | NSC32974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4997766.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4997771.png)

![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)

![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![9-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4997801.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4997818.png)
![3-(4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4997831.png)
![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)


![3-{[(2-furylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4997844.png)